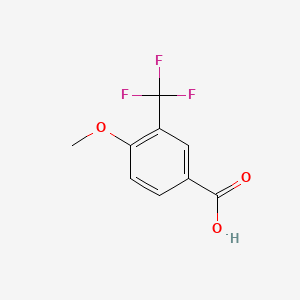

4-Methoxy-3-(trifluoromethyl)benzoic acid

描述

Contextual Significance of Benzoic Acid Derivatives in Advanced Organic Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, serving as fundamental building blocks in the synthesis of a vast array of commercially and scientifically important compounds. Their utility stems from the reactivity of the carboxylic acid group, which can be readily transformed into other functional groups such as esters, amides, and acid chlorides. This versatility allows for their incorporation into a wide range of molecular frameworks. In medicinal chemistry, the benzoic acid scaffold is a common feature in many approved drugs, contributing to their therapeutic effects. Furthermore, these derivatives are crucial in the production of dyes, polymers, and other industrial chemicals.

Strategic Incorporation of Trifluoromethyl and Methoxy (B1213986) Moieties in Rational Molecular Design

The trifluoromethyl group is a bioisostere of a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence a molecule's acidity, basicity, and reactivity. In the context of drug design, the -CF3 group is prized for its ability to enhance several key pharmacokinetic and pharmacodynamic properties. These include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug, allowing for less frequent dosing. nih.gov

Lipophilicity: The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and reach its biological target. nih.gov

Binding Affinity: The unique electronic and steric properties of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors, thereby enhancing the potency of a drug. nih.gov

The methoxy group , on the other hand, is an electron-donating group that can also significantly impact a molecule's properties. Its inclusion in a molecular design can:

Modulate Solubility: The methoxy group can influence a molecule's solubility in both aqueous and organic media, which is a critical factor for drug delivery and formulation.

Influence Conformation: The presence of a methoxy group can affect the preferred three-dimensional shape of a molecule, which can be crucial for its interaction with a biological target.

Provide a Handle for Further Synthesis: The methoxy group can serve as a reactive site for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship studies.

The combination of both a trifluoromethyl and a methoxy group on a benzoic acid scaffold, as seen in 4-Methoxy-3-(trifluoromethyl)benzoic acid, creates a highly versatile and valuable building block for the synthesis of novel compounds with tailored properties.

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues is primarily focused on their application as intermediates in the synthesis of biologically active molecules. This compound serves as a crucial starting material or key intermediate in the development of:

Kinase Inhibitors: A significant area of research is the use of this compound in the synthesis of small molecule kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The unique electronic and steric properties of this benzoic acid derivative are leveraged to create potent and selective inhibitors of specific kinases. For example, derivatives of this compound have been explored in the synthesis of inhibitors for c-KIT kinase, a target in gastrointestinal stromal tumors. nih.govresearchgate.net

Agrochemicals: The development of new pesticides and herbicides is another important application. The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance their efficacy and stability. This compound provides a convenient scaffold for the synthesis of novel crop protection agents. chemimpex.com

Medicinal Chemistry: Beyond kinase inhibitors, this compound and its analogues are used to synthesize a variety of other potential therapeutic agents. The ability to readily form amide bonds from the carboxylic acid group allows for the creation of diverse libraries of compounds for screening against various biological targets. nih.gov Research has explored the synthesis of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine (B1682287) oxidase inhibitors, which are relevant to the treatment of gout. nih.gov

The general research trajectory involves using this compound as a starting point and modifying its carboxylic acid group, often by forming an amide linkage with various amines, to generate a range of new chemical entities. These new compounds are then evaluated for their biological activity in relevant assays.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 213598-09-5 |

| Molecular Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 170-174 °C |

| Solubility | Soluble in many organic solvents |

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-7-3-2-5(8(13)14)4-6(7)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWUPESTVBTYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379505 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-09-5 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformation Pathways

Established Synthetic Routes for 4-Methoxy-3-(trifluoromethyl)benzoic Acid

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and considerations. These methods often involve the construction of the substituted benzene (B151609) ring through carefully chosen reactions.

Coupling Reaction Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the formation of the carbon-carbon bonds necessary to assemble the substituted aromatic core. This strategy typically involves the coupling of a boronic acid derivative with a halogenated precursor.

For instance, a plausible Suzuki-Miyaura coupling approach could involve the reaction of a suitably protected 4-methoxy-3-halobenzoic acid ester with a trifluoromethyl-substituted boronic acid or a related organoboron reagent. The reaction is catalyzed by a palladium complex in the presence of a base. libretexts.orgkochi-tech.ac.jppku.edu.cn The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| 4-Methoxy-3-bromobenzoic acid methyl ester | (Trifluoromethyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 4-methoxy-3-(trifluoromethyl)benzoate |

Following the coupling reaction, a simple hydrolysis of the resulting ester would yield the desired this compound.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions on an aromatic ring can also be employed, particularly through the use of the Sandmeyer reaction. This classic transformation allows for the introduction of a variety of functional groups, including the carboxylic acid moiety, onto an aromatic ring via a diazonium salt intermediate.

A potential synthetic route utilizing this approach would begin with 4-methoxy-3-(trifluoromethyl)aniline. This starting material can be synthesized from 4-amino-2-(trifluoromethyl)phenol (B189850) through methylation. nih.gov The aniline (B41778) is then treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid to form the corresponding diazonium salt. This intermediate can then be subjected to a cyanation reaction using a copper(I) cyanide catalyst, followed by hydrolysis of the resulting nitrile to afford the carboxylic acid. nih.govnbinno.com

Table 2: Plausible Sandmeyer Reaction Sequence

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Final Product |

| 4-Methoxy-3-(trifluoromethyl)aniline | NaNO₂, HCl | CuCN | 4-Methoxy-3-(trifluoromethyl)benzonitrile | This compound |

Oxidation and Reduction Protocols in Synthesis

Oxidation of a methyl group on the benzene ring is a direct and common method for the synthesis of benzoic acids. A plausible precursor for this approach would be 4-methoxy-1-methyl-2-(trifluoromethyl)benzene. The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Conversely, reduction reactions can be employed in the synthesis of precursors. For example, if a synthetic route proceeds through a nitro-substituted intermediate, the reduction of the nitro group to an amine is a necessary step before subsequent transformations like the Sandmeyer reaction.

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Investigations

To explore the structure-activity relationships of this compound, the synthesis of various derivatives, particularly amides and esters, is crucial. These modifications allow for the systematic evaluation of how different functional groups impact the biological activity of the core molecule.

Synthesis of Amide Derivatives

Amide derivatives of this compound can be readily prepared through the coupling of the carboxylic acid with a wide range of primary and secondary amines. This transformation is typically facilitated by the use of a coupling agent to activate the carboxylic acid.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to suppress side reactions and improve efficiency. scispace.comresearchgate.net The choice of solvent is typically an aprotic one, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Table 3: General Amide Coupling Reaction

| Carboxylic Acid | Amine | Coupling Agent | Solvent | Product |

| This compound | R¹R²NH | EDC/HOBt | DCM | N-(R¹,R²)-4-methoxy-3-(trifluoromethyl)benzamide |

Synthesis of Ester Derivatives

Ester derivatives are synthesized by reacting this compound with various alcohols. The classical Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common method. aocs.orgresearchgate.net

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents similar to those used in amide synthesis can be employed. For instance, reacting the carboxylic acid with an alcohol in the presence of DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is an effective method for ester formation.

Table 4: General Esterification Reaction

| Carboxylic Acid | Alcohol | Catalyst/Coupling Agent | Solvent | Product |

| This compound | R-OH | H₂SO₄ (catalytic) | R-OH (excess) | R-yl 4-methoxy-3-(trifluoromethyl)benzoate |

| This compound | R-OH | DCC/DMAP | DCM | R-yl 4-methoxy-3-(trifluoromethyl)benzoate |

Preparation of Substituted Heterocyclic Analogues

The structural framework of this compound is a suitable precursor for the synthesis of various fused heterocyclic systems, most notably quinazolinones and benzoxazinones. The general strategy involves the introduction of an amino group ortho to the carboxylic acid, thereby creating a derivative analogous to anthranilic acid, which can then undergo cyclization reactions.

A plausible and well-established pathway to achieve this transformation begins with the nitration of the corresponding methyl ester, methyl 4-methoxy-3-(trifluoromethyl)benzoate. The directing effects of the methoxy (B1213986) (activating, ortho-, para-directing) and the ester (deactivating, meta-directing) groups favor the introduction of a nitro group at the C-5 position, ortho to the methoxy group.

Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like iron in acetic acid, yields the key intermediate, methyl 5-amino-4-methoxy-3-(trifluoromethyl)benzoate. This anthranilate derivative is then primed for cyclization.

For the synthesis of quinazolin-4-ones, this amino ester can be reacted with formamide (B127407) or formamidine (B1211174) acetate (B1210297) under heating, leading to the formation of the corresponding 7-methoxy-8-(trifluoromethyl)quinazolin-4(3H)-one. ijprajournal.com This method, known as the Niementowski quinazolinone synthesis, is a common and effective way to construct the quinazoline (B50416) core.

Alternatively, the anthranilic acid derivative can be used to prepare benzoxazin-4-ones. Treatment of the aminobenzoic acid with an acyl chloride (e.g., acetyl chloride) would first yield an N-acyl intermediate. Subsequent cyclization, often promoted by dehydrating agents like acetic anhydride, results in the formation of the corresponding 2-substituted-7-methoxy-8-(trifluoromethyl)benzo[d] mdpi.comgoogle.comoxazin-4-one. ijprajournal.comscispace.com These benzoxazinones are themselves versatile intermediates that can be converted to quinazolinones upon reaction with amines.

A summary of a representative synthetic pathway to a quinazolinone derivative is presented below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | SOCl₂, MeOH | Methyl 4-methoxy-3-(trifluoromethyl)benzoate |

| 2 | Methyl 4-methoxy-3-(trifluoromethyl)benzoate | HNO₃, H₂SO₄ | Methyl 4-methoxy-5-nitro-3-(trifluoromethyl)benzoate |

| 3 | Methyl 4-methoxy-5-nitro-3-(trifluoromethyl)benzoate | H₂, Pd/C or Fe/CH₃COOH | Methyl 5-amino-4-methoxy-3-(trifluoromethyl)benzoate |

| 4 | Methyl 5-amino-4-methoxy-3-(trifluoromethyl)benzoate | HCONH₂, heat | 7-Methoxy-8-(trifluoromethyl)quinazolin-4(3H)-one |

Alkylation Reactions for Functional Group Introduction

Alkylation reactions are fundamental for introducing new carbon-based functional groups. In the context of this compound and its precursors, O-alkylation is a particularly relevant transformation for introducing the methoxy group itself or other alkoxy functionalities.

While direct alkylation on the methoxy group of this compound is not a common reaction, the synthesis of this compound and its analogues often relies on the alkylation of a precursor phenol. For instance, the synthesis of the closely related pharmaceutical, Gefitinib, starts with the alkylation of a methyl 3-hydroxy-4-methoxybenzoate derivative. mdpi.com This highlights a general and important synthetic strategy.

A typical O-alkylation reaction would involve a precursor such as methyl 4-hydroxy-3-(trifluoromethyl)benzoate. This phenolic compound can be deprotonated with a suitable base, like potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide ion. The resulting nucleophilic phenoxide is then reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate), to form the desired ether linkage. This reaction is a standard Williamson ether synthesis.

The conditions for such reactions are generally mild. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) facilitates the reaction. For example, heating a mixture of the phenolic precursor, an alkyl halide, and potassium carbonate in DMF is a common and effective procedure for achieving O-alkylation. mdpi.com

The table below outlines the reactants and general conditions for the O-alkylation of a hypothetical phenolic precursor to yield an ester of this compound.

| Precursor | Alkylating Agent | Base | Solvent | Typical Product |

| Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | Dimethyl sulfate | K₂CO₃ | DMF | Methyl 4-methoxy-3-(trifluoromethyl)benzoate |

| Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | 1-Bromo-3-chloropropane | K₂CO₃ | DMF | Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate |

| Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | Benzyl bromide | NaH | THF | Methyl 4-(benzyloxy)-3-(trifluoromethyl)benzoate |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Positional and Functional Group Variation on Biological Activity

The specific placement and nature of substituents on the benzoic acid ring are critical determinants of the molecule's biological activity. The following sections explore the individual contributions of the trifluoromethyl and methoxy (B1213986) groups, as well as the potential impact of other substituents.

The trifluoromethyl (-CF3) group is a powerful modulator of biological activity due to its distinct electronic and steric properties. As a strong electron-withdrawing group, it significantly influences the acidity of the carboxylic acid moiety, making the proton more readily ionizable. This increased acidity can enhance interactions with biological targets that involve proton transfer or ionic bonding.

Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance the molecule's ability to cross cellular membranes and access target sites within the cell. This increased lipophilicity is often correlated with improved pharmacokinetic properties. The metabolic stability of the C-F bond also means that the trifluoromethyl group is resistant to metabolic degradation, potentially leading to a longer duration of action. In structure-activity relationship studies of various bioactive compounds, the introduction of a trifluoromethyl group has often led to enhanced potency. For instance, in a series of isoxazole-based anticancer agents, the 4-(trifluoromethyl)isoxazole analogues demonstrated superior activity against the MCF-7 human breast cancer cell line compared to their non-trifluoromethylated counterparts. nih.gov

Replacing the trifluoromethyl group with other electron-withdrawing groups, such as a cyano (-CN) group, can provide valuable insights into the SAR. The cyano group is also strongly electron-withdrawing and can increase the acidity of the benzoic acid. However, it differs from the trifluoromethyl group in terms of its size, shape, and lipophilicity.

Comparative studies between trifluoromethyl and cyano-substituted compounds have shown that while both can enhance potency due to their electron-withdrawing nature, the steric bulk and lipophilicity of the trifluoromethyl group can lead to different binding modes and pharmacokinetic profiles. nih.gov For example, in a series of YC-1 derivatives, compounds with electron-withdrawing groups like (trifluoromethyl)phenyl and cyanophenyl showed higher inhibitory activity, with the cyano-substituted analog exhibiting the strongest effect. nih.gov This suggests that for certain targets, the linear geometry and specific electronic properties of the cyano group may be more favorable for binding than the bulkier trifluoromethyl group.

Conversely, replacing the methoxy group with other electron-donating groups, such as an amino or hydroxyl group, would also significantly alter the electronic and hydrogen-bonding properties of the molecule, leading to a different biological profile.

Below is an interactive data table summarizing the general effects of different substituents on the properties of benzoic acid derivatives.

| Substituent | Electronic Effect | Lipophilicity (logP contribution) | Hydrogen Bonding |

| -CF3 | Strong Electron-Withdrawing | High | Weak Acceptor |

| -OCH3 | Donating (Resonance), Withdrawing (Inductive) | Moderate | Acceptor |

| -CN | Strong Electron-Withdrawing | Moderate | Weak Acceptor |

| -NO2 | Strong Electron-Withdrawing | Low | Acceptor |

| -OH | Donating (Resonance), Withdrawing (Inductive) | Low | Donor & Acceptor |

| -NH2 | Strong Electron-Donating | Low | Donor & Acceptor |

| -Cl | Withdrawing (Inductive), Weak Donating (Resonance) | High | Weak Acceptor |

Stereochemical Considerations in Ligand-Target Recognition

While 4-Methoxy-3-(trifluoromethyl)benzoic acid itself is an achiral molecule, the introduction of chiral centers through further substitution or its mode of binding to a chiral biological target can introduce stereochemical considerations. The three-dimensional arrangement of atoms is paramount for effective ligand-target recognition.

If this benzoic acid derivative were to bind to an enzyme or receptor, the specific orientation of the trifluoromethyl and methoxy groups relative to the carboxylic acid function would be critical. The planar nature of the benzene (B151609) ring provides a rigid scaffold, but rotation around the bond connecting the carboxylic acid to the ring can allow for different conformations. The interaction with a chiral binding pocket could favor a specific conformation, leading to stereoselective binding and activity. For many biologically active molecules, enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological effects, with one enantiomer being active while the other is inactive or even toxic. While not directly applicable to the parent compound, any chiral derivatives would necessitate a thorough investigation of their stereoisomers' activities.

Correlation of Interdependent Physicochemical Parameters with Pharmacological Response

The electronic properties of a molecule are fundamental to its reactivity and its ability to interact with biological targets. For substituted benzoic acids, the Hammett constant (σ) is a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies often utilize electronic parameters to correlate chemical structure with biological activity. For instance, the acidity (pKa) of the carboxylic acid, which is directly influenced by the electronic effects of the substituents, can be a critical factor in its biological activity, particularly if the ionized form is required for binding to a receptor.

The following table presents the Hammett (σ) and Hansch-Fujita lipophilicity (π) constants for the substituents of interest, which are key parameters in QSAR studies.

| Substituent | Hammett Constant (σp) | Hansch-Fujita Lipophilicity Constant (π) |

| -H | 0.00 | 0.00 |

| -CF3 | 0.54 | 0.88 |

| -OCH3 | -0.27 | -0.02 |

| -CN | 0.66 | -0.57 |

| -NO2 | 0.78 | -0.28 |

| -OH | -0.37 | -0.67 |

| -NH2 | -0.66 | -1.23 |

| -Cl | 0.23 | 0.71 |

Data sourced from established QSAR parameter databases.

These parameters are instrumental in building predictive models of biological activity and in the rational design of new, more potent analogs. The strong electron-withdrawing nature of the trifluoromethyl group (high σp) and its significant contribution to lipophilicity (high π) are key features that medicinal chemists exploit in drug design.

Influence of Acidity (pKa) on Biological Functionality

The acidity of a molecule, quantified by its pKa value, is a pivotal factor in its biological functionality. It governs the state of ionization at a given pH, which in turn influences molecular interactions, solubility, and the ability to cross biological membranes. For this compound, the acidity is significantly influenced by the electronic effects of its substituents.

The trifluoromethyl (-CF3) group at the meta-position relative to the carboxylic acid is a potent electron-withdrawing group. ontosight.ai This strong inductive effect pulls electron density away from the carboxyl group, which facilitates the release of the proton (H+) and stabilizes the resulting carboxylate anion. ontosight.airesearchgate.net Consequently, benzoic acids substituted with electron-withdrawing groups have lower pKa values, indicating stronger acidity, compared to those with electron-donating groups. researchgate.net The predicted pKa for this compound is approximately 4.04. chemicalbook.com

This enhanced acidity can be crucial for biological activity. The degree of ionization at physiological pH (typically around 7.4) determines the charge of the molecule. A lower pKa means that a larger fraction of the compound will exist in its deprotonated, anionic form. This charged state can be critical for forming ionic bonds or other electrostatic interactions with biological targets such as enzymes or receptors. In drug design, modulating the pKa is a common strategy to optimize a compound's potency and pharmacokinetic profile. For instance, the acidity of various benzoic acid derivatives has been shown to correlate with their biological activities, including antimicrobial and anti-inflammatory effects. ontosight.aimdpi.com

| Compound | Substituents | Predicted pKa | Effect on Acidity |

|---|---|---|---|

| Benzoic acid | -H | ~4.20 | Baseline |

| 4-Methoxybenzoic acid | -OCH3 (electron-donating) | ~4.47 | Decreased |

| This compound | -OCH3, -CF3 (electron-withdrawing) | ~4.04 chemicalbook.com | Increased |

Enhancement of Lipophilicity and Membrane Permeability via Fluorination

The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, is a widely used strategy in medicinal chemistry to enhance a molecule's lipophilicity. mdpi.com Lipophilicity, often measured as the octanol-water partition coefficient (logP), describes a compound's affinity for a lipid environment compared to an aqueous one. This property is a critical determinant of a drug's ability to cross biological membranes, such as the cell membrane, to reach its site of action. researchgate.netresearchgate.net

| Compound | Calculated LogP | Influence of Substituents on Lipophilicity |

|---|---|---|

| Benzoic acid | 1.87 | Baseline |

| 4-Methoxybenzoic acid | 1.96 | Slight increase due to -OCH3 |

| This compound | 2.85 (Predicted) | Significant increase due to -CF3 |

Pharmacological and Biological Research Applications

Anti-inflammatory Investigations of 4-Methoxy-3-(trifluoromethyl)benzoic Acid Derivatives

Chronic inflammation is a key factor in the development of numerous diseases. Derivatives of this compound are being investigated for their potential to modulate inflammatory responses.

Research into structurally related methoxy-containing phenolic compounds has shed light on potential anti-inflammatory mechanisms. For instance, 3-(4′-hydroxyl-3′,5′-dimethoxyphenyl)propionic acid, a compound with a similar methoxy-phenyl structure, has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. researchgate.net This compound was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated microglial cells. researchgate.net Furthermore, it was observed to block the activation of key inflammatory signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). researchgate.net Another related compound, 2-hydroxy-4-methoxy benzoic acid, has demonstrated the ability to attenuate liver inflammation by reducing the levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov These findings suggest that derivatives of this compound may also interfere with these critical inflammatory cascades.

Myeloperoxidase (MPO) is an enzyme that plays a significant role in the inflammatory process, and its inhibition is a target for anti-inflammatory drug development. Studies on benzoic acid hydrazides have shown their potential as MPO inhibitors. nih.gov Specifically, 4-aminobenzoic acid hydrazide was identified as a potent and irreversible inhibitor of MPO, with an IC50 value of 0.3 microM for the purified enzyme. nih.gov The inhibitory mechanism is believed to involve the oxidation of the hydrazide group by MPO. nih.gov In a separate study, 2-hydroxy-4-methoxy benzoic acid was also found to modulate MPO activity in a model of liver toxicity. nih.gov These results suggest that derivatives of this compound could be designed to effectively target and inhibit myeloperoxidase activity.

Anticancer Research and Antitumor Activity Evaluations

The development of novel anticancer agents is a critical area of research. The structural features of this compound derivatives make them intriguing candidates for evaluation as potential antitumor agents.

Research on analogous compounds has demonstrated significant in vitro anticancer activity. For example, a phenstatin (B1242451) analog, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, which contains a methoxyphenyl group, exhibited potent cytotoxic activity against various tumor cell lines, with IC50 values in the nanomolar range. researchgate.net In another study, certain benzilic acid derivatives with methoxy (B1213986) substitutions showed notable inhibition of leukemia cell lines. researchgate.net The presence of a methoxy group at the para position of the phenyl ring was associated with significant antitumor activity. researchgate.net Furthermore, adamantylmaleimide derivatives have been shown to exert modest growth inhibitory activities in vitro against several cancer cell lines. nih.gov These findings provide a strong rationale for investigating the in vitro antitumor effects of this compound derivatives against a panel of human cancer cell lines.

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. Research into compounds with antimetastatic properties is therefore of high importance. While direct studies on the antimetastatic properties of this compound derivatives are limited, research on other benzoic acid derivatives has shown promise in this area.

Antimicrobial and Antifungal Activity Studies

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. The trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds, including their antimicrobial efficacy.

Investigations into pyrazole (B372694) derivatives of benzoic acid have revealed potent antibacterial activity, especially against Gram-positive bacteria. nih.gov In one study, trifluoromethyl-substituted pyrazole derivatives were found to be highly potent growth inhibitors of these bacteria, with minimum inhibitory concentration (MIC) values as low as sub-µg/mL. nih.gov Interestingly, in a different series of pyrazole derivatives, a 4-methoxy substitution was reported to not contribute significantly to the antibacterial activity. nih.gov

In the realm of antifungal research, compounds containing a trifluoromethyl group have also shown significant promise. A study on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives demonstrated notable antifungal activities against several plant pathogens, including different species of Botrytis cinerea. nih.gov Other research has explored the antifungal potential of various synthetic compounds against medically important fungi like Candida species. mdpi.commdpi.com For example, 2-acylated benzo- and naphthohydroquinones have been evaluated for their in vitro antifungal activity against a range of Candida and filamentous fungi strains, with some derivatives showing MIC values comparable to the standard antifungal drug amphotericin B. mdpi.com

Table 1: Investigated Biological Activities of Structurally Related Compounds

| Biological Activity | Compound Class/Example | Key Findings |

|---|---|---|

| Anti-inflammatory | 3-(4′-hydroxyl-3′,5′-dimethoxyphenyl)propionic acid | Suppressed production of NO and PGE2; inhibited NF-κB and MAPK pathways. researchgate.net |

| 2-hydroxy-4-methoxy benzoic acid | Reduced levels of inflammatory cytokines (TNF-α, IL-1β, IL-6); modulated myeloperoxidase activity. nih.gov | |

| 4-aminobenzoic acid hydrazide | Potent irreversible inhibitor of myeloperoxidase (IC50 = 0.3 µM). nih.gov | |

| Anticancer | (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Potent in vitro cytotoxicity against tumor cell lines (IC50 in nanomolar range). researchgate.net |

| Methoxy-substituted benzilic acid derivatives | Showed significant inhibition of leukemia cell lines. researchgate.net | |

| Antimicrobial | Trifluoromethyl-substituted pyrazole derivatives | Highly potent growth inhibitors of Gram-positive bacteria (MICs < 1 µg/mL). nih.gov |

| Antifungal | 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Exhibited obvious antifungal activities against various plant pathogenic fungi. nih.gov |

| 2-octanoylbenzohydroquinone | Active against Candida species with MIC values as low as 2 µg/mL. mdpi.com |

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

While research on the direct antibacterial activity of this compound is limited, its core structure is integral to the development of potent antibacterial agents. Studies have focused on derivatives where the benzoic acid moiety is a key component. For instance, a series of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have demonstrated significant efficacy against Gram-positive bacteria, including multiple strains of Staphylococcus aureus.

One of the most potent compounds in this series, a bis(trifluoromethyl)aniline derivative, showed powerful activity across various tested strains, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL. These compounds were found to have a bactericidal effect and were also effective at inhibiting and eradicating Staphylococcus aureus biofilms. Further investigation suggested that their mode of action involves the permeabilization of the bacterial cell membrane.

| Derivative | S. aureus ATCC 25923 | S. aureus ATCC 700699 | S. aureus BAA-2312 | S. aureus ATCC 33591 |

| 3,5-bis(trifluoromethyl)aniline derivative | 1.56 | 1.56 | 1.56 | 0.78 |

| 3-Chloro-4-fluoroaniline derivative | 3.12 | 3.12 | 3.12 | 3.12 |

| 4-Bromo-3-chloroaniline derivative | 3.12 | 3.12 | 3.12 | 3.12 |

Data represents Minimum Inhibitory Concentration (MIC) values in µg/mL.

Antifungal Applications and Derivatives

The benzoic acid framework is a known scaffold for compounds with antifungal properties. Research into structure-activity relationships has shown that substitutions on the phenyl ring, such as methoxy groups, can enhance antifungal activity. researchgate.net Benzoic acid and its derivatives have been found to possess fungistatic activity against a range of fungi, including Aspergillus niger and Candida albicans. researchgate.net

Studies on various benzoic acid derivatives have identified them as inhibitors of CYP53, a fungal-specific enzyme, which is a promising target for new antifungal agents. nih.gov While the specific efficacy of this compound has not been detailed, related compounds from natural sources, such as those from Piper cumanense, have shown activity against phytopathogenic fungi, particularly those of the Fusarium genus. nih.gov

Antiviral Activity Assessments (e.g., Hepatitis C Virus Inhibition)

The 4-Methoxy-3-(trifluoromethyl)phenyl moiety is a valuable building block in the synthesis of compounds with potential antiviral applications. The closely related compound, 4-Methoxy-3-(trifluoromethyl)aniline, which shares the core substituted phenyl structure, is recognized as a key intermediate for synthesizing active pharmaceutical ingredients (APIs) with demonstrated antitumor and antiviral activities. ossila.com Although direct inhibition of viruses like Hepatitis C by this compound is not prominently documented, its structural components are utilized in the broader search for novel antiviral agents.

Modulation of Hormonal Pathways (e.g., Selective Androgen Receptor Modulators (SARMs))

The trifluoromethylphenyl group is a hallmark structural feature of many nonsteroidal selective androgen receptor modulators (SARMs). These compounds are designed to bind to the androgen receptor and elicit tissue-selective anabolic effects on muscle and bone while having minimal impact on reproductive tissues like the prostate.

While this compound is not itself a SARM, its trifluoromethyl-substituted aromatic ring is a critical component in advanced SARM candidates. For example, the compound 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile was identified as a clinical candidate with an ideal SARM profile, demonstrating anabolic effects on muscle and the central nervous system with neutral effects on the prostate. nih.gov This highlights the importance of the trifluoromethylphenyl moiety in achieving the desired tissue selectivity and therapeutic profile for SARMs. nih.gov

Enzyme Inhibition Research (e.g., Carbonic Anhydrases, Aldoketo Reductase 1C3 (AKR1C3))

The structural features of this compound are relevant in the design of specific enzyme inhibitors.

Carbonic Anhydrases (CAs): These enzymes are targets for treating a variety of conditions, including glaucoma and epilepsy. wikipedia.org The trifluoromethyl group is utilized in some inhibitor designs. For instance, trifluoromethanesulfonamide (B151150) derivatives have shown good inhibitory activity against CA isozymes I, II, and IV. nih.gov Furthermore, other benzenesulfonamide (B165840) derivatives incorporating methoxy groups have been investigated as potent carbonic anhydrase inhibitors. nih.gov

Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme is a significant target in castration-resistant prostate cancer due to its role in androgen biosynthesis. Substituted 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of AKR1C3. This line of research indicates that the benzoic acid scaffold is a promising starting point for developing therapies that target this key enzyme.

Neuroprotective Effects in Postischemic Brain Models

A closely related structural isomer, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB), and its ester derivative, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), have demonstrated significant neuroprotective effects in animal models of ischemic stroke.

Intravenous administration of OPTBA after the occlusion of the middle cerebral artery in rats led to a substantial reduction in infarct volumes and improved motor function. researchgate.netnih.gov The compound was found to suppress microglial activation and the induction of proinflammatory cytokines in the postischemic brain. researchgate.netnih.gov OPTBA acts as a multimodal neuroprotectant, both directly and through its hydrolysis into HTB and pyruvate. researchgate.netnih.gov

| Treatment | Infarct Volume Reduction (vs. Control) |

| OPTBA (administered 3h post-MCAO) | Reduced to 38.5 ± 11.4% of control |

| OPTBA (administered 6h post-MCAO) | Reduced to 46.5 ± 15.3% of control |

Data from a study on Sprague-Dawley rats following middle cerebral artery occlusion (MCAO). researchgate.netnih.gov

Development as Lead Compounds in Drug Discovery

This compound and its structural relatives serve as versatile lead compounds and building blocks in drug discovery. The presence of multiple functional groups allows for facile synthesis and modification. ossila.comossila.com For example, the related compound 3-Fluoro-4-methoxybenzoic acid is used as an intermediate in preparing APIs for treating Alzheimer's disease and for synthesizing oxadiazoles (B1248032) with antimicrobial applications. ossila.com The trifluoromethyl group, in particular, is a common feature in many FDA-approved drugs, valued for its ability to modulate a molecule's metabolic stability and binding affinity. The utility of the 4-Methoxy-3-(trifluoromethyl)aniline precursor in creating APIs with antitumor and antiviral effects further underscores the value of this chemical scaffold in medicinal chemistry. ossila.com

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electronic and geometric structure of 4-Methoxy-3-(trifluoromethyl)benzoic acid.

Density Functional Theory (DFT) Studies on Antioxidant Properties and Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the antioxidant potential of phenolic compounds, including benzoic acid derivatives. unec-jeas.compreprints.orgmdpi.comnih.gov The antioxidant activity is typically evaluated by examining three primary mechanisms: Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). unec-jeas.commdpi.com

The viability of these mechanisms is assessed by calculating key thermodynamic parameters:

Bond Dissociation Enthalpy (BDE): The primary descriptor for the HAT mechanism. A lower BDE for the phenolic hydroxyl group indicates a greater ease of donating a hydrogen atom to neutralize free radicals. researchgate.net

Ionization Potential (IP): The key parameter for the first step of the SET-PT mechanism. It represents the energy required to remove an electron from the molecule.

Proton Dissociation Enthalpy (PDE): Related to the second step of the SET-PT mechanism.

Proton Affinity (PA): The descriptor for the first step of the SPLET mechanism, indicating the ease of deprotonation.

Electron Transfer Enthalpy (ETE): Related to the second step of the SPLET mechanism.

Studies on various benzoic acid derivatives show that the environment (gas phase vs. solvent) significantly influences the dominant antioxidant mechanism. preprints.orgresearchgate.net While HAT is often favored in the gas phase, the SPLET mechanism can become more prominent in polar solvents. researchgate.net For this compound, DFT calculations would focus on the O-H bond of the carboxylic acid group to determine its radical scavenging potential. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methoxy (B1213986) group would have competing effects on the electronic structure and, consequently, on these thermodynamic parameters.

Table 1: Key Thermodynamic Descriptors in Antioxidant DFT Studies

| Parameter | Associated Mechanism | Significance |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Lower value indicates higher activity |

| Ionization Potential (IP) | Stepwise Electron Transfer-Proton Transfer (SET-PT) | Lower value facilitates electron donation |

| Proton Affinity (PA) | Sequential Proton Loss Electron Transfer (SPLET) | Lower value indicates easier proton loss |

| Electron Transfer Enthalpy (ETE) | Sequential Proton Loss Electron Transfer (SPLET) | Indicates feasibility of electron transfer from the anion |

Ab Initio and Semi-Empirical Methods (e.g., MP2, HF) for Conformational and Interaction Analysis

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used for high-accuracy calculations of molecular conformations and interaction energies. These methods would be applied to this compound to determine the preferred spatial arrangement of its substituents. Key areas of investigation include the rotational barriers of the carboxylic acid, methoxy, and trifluoromethyl groups, and the planarity of the molecule. Comparing the energies of different conformers helps identify the most stable, lowest-energy structure, which governs the molecule's physical and chemical properties.

Natural Bond Orbital (NBO) Analysis of Hydrogen Bonding Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization and intermolecular interactions, such as hydrogen bonds, within a molecular system. dntb.gov.ua For this compound, NBO analysis can quantify the strength of hydrogen bonds formed between molecules, typically in a dimeric structure. The analysis examines the interaction between the lone pair orbitals of a hydrogen bond acceptor (like the carbonyl oxygen) and the antibonding orbital of the donor's O-H bond. The stabilization energy (E2) associated with this interaction provides a quantitative measure of the hydrogen bond's strength.

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is widely used in drug discovery to predict the binding affinity and interaction mode of a small molecule (ligand), such as this compound, with the active site of a target protein. researchgate.netplos.org

The simulation calculates a scoring function, often expressed as binding energy (in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net For this compound, docking studies could explore its potential as an inhibitor for various enzymes by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between its functional groups and the amino acid residues in the protein's binding pocket.

Analysis of Electron Density and Molecular Electrostatic Potential for Reactivity Prediction

The distribution of electrons in a molecule is crucial for predicting its chemical reactivity. The Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the molecule's electron density surface. semanticscholar.org The MEP plot uses a color scale to visualize electron-rich and electron-poor regions.

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), representing likely sites for electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carboxyl and methoxy groups. semanticscholar.org

Blue Regions: Indicate positive electrostatic potential (electron-poor), representing likely sites for nucleophilic attack. This is expected around the hydrogen atom of the carboxylic acid. semanticscholar.org

Analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.netsapub.org

Table 2: Reactivity Descriptors from Computational Analysis

| Descriptor | Definition | Implication for Reactivity |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Maps electron potential on the molecular surface | Identifies sites for nucleophilic and electrophilic attack |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability |

Investigation of Hydrogen Bond Networks and Intermolecular Interactions

In the solid state, carboxylic acids frequently form centrosymmetric dimers through strong hydrogen bonds between their carboxyl groups. researchgate.net This is a dominant intermolecular interaction that dictates the crystal packing. Studies on closely related compounds, such as 4-nitro-3-(trifluoromethyl)benzoic acid, confirm the formation of these head-to-tail dimers with a specific graph-set notation of R²₂(8). researchgate.netresearchgate.net It is highly probable that this compound adopts a similar dimeric structure. Beyond this primary interaction, weaker interactions involving the methoxy and trifluoromethyl groups, such as C-H···O or C-H···F bonds, would further stabilize the crystal lattice, creating a complex three-dimensional supramolecular network.

Applications in Materials Science and Catalysis Research

Interfacial Regulation in Perovskite Solar Cells

Detailed research specifically employing 4-Methoxy-3-(trifluoromethyl)benzoic acid for interfacial regulation in perovskite solar cells is not extensively reported. However, the principles of using benzoic acid derivatives with electron-withdrawing groups like trifluoromethyls for surface passivation and energy level alignment are well-established in the field. Fluorinated compounds are known to passivate defects and improve the stability and efficiency of perovskite devices. researchgate.net

The use of self-assembled monolayers (SAMs) is a key strategy in enhancing the performance of inverted (p-i-n) perovskite solar cells. researchgate.netjos.ac.cn SAMs act as hole-transporting layers (HTLs) that can reduce interfacial defects, improve charge extraction, and prevent corrosion between the perovskite layer and the electrode. scilit.com Molecules with carboxylic or phosphonic acid anchoring groups can bind to metal oxide surfaces like NiOₓ or ITO. researchgate.net

While specific studies on this compound as a SAM are not found, related molecules containing trifluoromethyl groups have been investigated. The trifluoromethyl group can influence the molecular dipole moment, which in turn affects the work function of the substrate and helps in tuning the energy levels for efficient charge transport. mdpi.com Furthermore, such functional groups can interact with uncoordinated lead ions (Pb²⁺) at the perovskite surface, passivating defects that would otherwise act as recombination centers for charge carriers. researchgate.netrsc.org

Additives containing functional groups similar to those in this compound can influence the crystallization process of the perovskite film. For instance, Lewis basic groups can interact with lead precursors, slowing down the rapid crystallization of the perovskite material. researchgate.net This moderation can lead to the formation of higher-quality films with larger grain sizes and fewer defects, which is crucial for achieving high power conversion efficiency. nih.gov

The electronic properties of the molecule, dictated by the methoxy (B1213986) and trifluoromethyl groups, would be expected to alter the interfacial electronic structure, affecting the open-circuit voltage (VOC) and fill factor (FF) of the solar cell.

Table 1: Potential Effects of Functional Groups in Perovskite Solar Cell Interfaces

| Functional Group | Potential Role in Perovskite Solar Cells | Expected Outcome |

| Carboxylic Acid | Anchors the molecule to the metal oxide layer (e.g., NiOₓ, ITO). | Forms a stable self-assembled monolayer. |

| Trifluoromethyl | Acts as an electron-withdrawing group; interacts with Pb²⁺ defects. | Modulates energy levels; passivates surface defects. |

| Methoxy Group | Acts as an electron-donating group. | Influences the molecule's dipole moment and energy alignment. |

Role in Polymer Chemistry

This compound serves as a monomer or building block in the synthesis of advanced polymers. chemimpex.com Its unique structure allows for the creation of polymers with enhanced characteristics such as improved thermal stability and chemical resistance. A related compound, 4-hydroxy-2-(trifluoromethyl)benzoic acid, is used to synthesize polyesters that can self-assemble into crystalline structures for optical applications. ossila.com The presence of the trifluoromethyl group can impart desirable properties like hydrophobicity and altered electronic characteristics to the final polymer.

Development of Organometallic Catalysts

There is limited specific information available that details the use of this compound in the direct development of organometallic catalysts. However, benzoic acid derivatives are widely used as ligands in organometallic chemistry. The electronic properties of the ligand, modified by the methoxy and trifluoromethyl substituents, can tune the reactivity and selectivity of a metal center in a catalytic cycle. For example, in asymmetric catalysis, chiral catalysts often incorporate ligands derived from benzoic acid to create a specific steric and electronic environment around the metal. acs.org

Design of Supramolecular Materials

In the field of supramolecular chemistry, molecules like this compound can be utilized as building blocks for designing complex, self-assembling structures. The carboxylic acid group is a classic functional group for forming strong, directional hydrogen bonds, often leading to the creation of dimers or extended one-, two-, or three-dimensional networks. The interplay of hydrogen bonding with other non-covalent interactions, influenced by the trifluoromethyl and methoxy groups, can guide the assembly of these supramolecular architectures.

Acylation Reactions Catalyzed by Derivatives

While derivatives of this compound are not commonly cited as catalysts themselves, they can be used in reactions involving acylation. For instance, strong acid catalysts like trifluoromethanesulfonic acid are known to be highly effective for Friedel-Crafts acylation reactions, demonstrating the utility of trifluoromethyl-containing compounds in this area of chemistry. mdpi.comresearchgate.net Benzoic acid itself can be a substrate in such reactions. The electronic nature of the aromatic ring, influenced by its substituents, dictates its reactivity towards acylation.

Advanced Analytical Methodologies for Research and Elucidation

Spectroscopic Techniques for Structural Confirmation and Monitoring

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Methoxy-3-(trifluoromethyl)benzoic acid and for monitoring its behavior in various processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine environment within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. Typically, the proton ortho to the carboxylic acid group would appear at the most downfield chemical shift. The methoxy group protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key expected signals would include the carbonyl carbon of the carboxylic acid (typically in the 165-175 ppm range), the carbon atom of the trifluoromethyl group (which would show a characteristic quartet due to coupling with the three fluorine atoms), and the carbons of the aromatic ring, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and carboxylic acid groups. The methoxy carbon would appear as a single peak around 55-60 ppm.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly useful for compounds containing fluorine. For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal, typically in the range of -60 to -65 ppm relative to a standard like CFCl₃, is indicative of the electronic environment of the CF₃ group on the aromatic ring. chemat.com.pl

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.0-8.2 | Multiplet | Aromatic protons, specific shifts depend on substitution pattern. |

| ¹H | ~3.9 | Singlet | Methoxy group protons (-OCH₃). |

| ¹H | ~12-13 | Broad Singlet | Carboxylic acid proton (-COOH). |

| ¹³C | ~165-175 | Singlet | Carbonyl carbon of the carboxylic acid. |

| ¹³C | ~110-160 | Multiple Signals | Aromatic carbons, with shifts influenced by substituents. |

| ¹³C | ~120-130 | Quartet | Carbon of the trifluoromethyl group (¹JC-F coupling). |

| ¹³C | ~56 | Singlet | Methoxy carbon. |

| ¹⁹F | ~ -63 | Singlet | Trifluoromethyl group fluorine atoms. |

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. Aromatic compounds, such as this compound, exhibit characteristic UV absorption bands due to electronic transitions within the benzene ring.

This technique is particularly valuable for monitoring the degradation of the compound, for instance, in photocatalytic or advanced oxidation processes. researchgate.net The degradation of the aromatic ring would lead to a decrease in the intensity of its characteristic absorption bands. By monitoring the change in absorbance at a specific wavelength over time, the rate of degradation can be determined. For a substituted benzoic acid, one would expect to see strong absorbance peaks typically below 300 nm. For example, the structurally related 3-hydroxy-4-methoxy benzal acrolein shows a maximum absorbance at 341 nm due to extended conjugation. nih.gov

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC/MS), it allows for the separation and identification of individual components in a mixture.

For this compound, GC/MS analysis would provide a retention time characteristic of the compound and a mass spectrum showing the molecular ion peak, which would confirm its molecular weight. The fragmentation pattern observed in the mass spectrum can provide structural information. Key fragmentation pathways for benzoic acids often involve the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). For this specific compound, fragmentation could also involve the loss of the methoxy group (-OCH₃) or the trifluoromethyl group (-CF₃). For instance, the mass spectrum of the related 4-(trifluoromethoxy)benzoic acid shows a strong molecular ion peak and characteristic fragments corresponding to the loss of functional groups. nist.gov

Time-of-Flight Mass Spectrometry (TOF-MS) offers high mass resolution and accuracy, making it suitable for the identification of unknown intermediates in synthesis or degradation pathways. Its high sensitivity allows for trace analysis of the compound and its byproducts in complex matrices.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent features would be the broad O-H stretching vibration of the carboxylic acid group, typically appearing in the range of 3300-2500 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid will give a strong, sharp peak around 1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic ring and the methoxy group (around 3000 cm⁻¹), C-O stretching of the methoxy and carboxylic acid groups (in the 1300-1000 cm⁻¹ region), and strong C-F stretching vibrations from the trifluoromethyl group, which are typically found in the 1350-1100 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-2500 | O-H stretch | Carboxylic Acid |

| ~3000 | C-H stretch | Aromatic & Methoxy |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| 1350-1100 | C-F stretch | Trifluoromethyl |

| 1300-1000 | C-O stretch | Methoxy & Carboxylic Acid |

X-ray Crystallography for Precise Molecular Structure Determination

Chromatographic Separations for Purity and Mixture Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture. It is widely used to assess the purity of chemical compounds and to analyze complex mixtures.

For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach for purity analysis. In this method, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water (often with an acid modifier like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. The components of the sample are separated based on their relative hydrophobicity. This compound, being a relatively nonpolar molecule, would be well-retained on a C18 column.

By comparing the retention time of the main peak in a sample to that of a pure standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. Impurities in the sample would appear as separate peaks, and their levels can be determined. HPLC is also invaluable for monitoring the progress of a chemical reaction by analyzing the disappearance of reactants and the appearance of products over time. ekb.egreddit.com

Metabolic and Environmental Degradation Pathway Studies

Bacterial Metabolism and Cometabolism of Related Fluorinated Aromatics

The microbial breakdown of fluorinated aromatic compounds is a key process in their environmental degradation. Studies on compounds structurally related to 4-Methoxy-3-(trifluoromethyl)benzoic acid, such as 4-trifluoromethyl-benzoate, have demonstrated that bacterial enzymes can cometabolize these substances.

In one study, Pseudomonas putida strains, when grown on 4-isopropylbenzoate, were found to cometabolize 4-trifluoromethyl-benzoate. nih.gov The enzymes of the p-cymene (B1678584) pathway were responsible for this transformation, leading to the identification of several metabolic products. nih.gov The rate of these transformations was observed to be significantly influenced by the electronic effects of the substituents on the aromatic ring. Specifically, the negative inductive and mesomeric effects of the substituents were found to be rate-determining for the ring cleavage reactions of 4-substituted 2,3-dihydroxybenzoates. nih.gov The trifluoromethyl group, with its strong electron-withdrawing nature, was noted to slow down subsequent hydrolysis steps in the degradation pathway. nih.gov

Identified Metabolites from the Cometabolism of 4-Trifluoromethyl-benzoate by Pseudomonas putida

| Metabolite | Chemical Name |

| 4-TFM-2,3-dihydro-2,3-dihydroxybenzoate | 4-(Trifluoromethyl)-2,3-dihydro-2,3-dihydroxybenzoic acid |

| 4-TFM-2,3-dihydroxybenzoate | 4-(Trifluoromethyl)-2,3-dihydroxybenzoic acid |

| 7-TFHOD | 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate |

Data sourced from a study on the cometabolism of 4-trifluoromethyl-benzoate by Pseudomonas putida JT strains. nih.gov

Anaerobic bacteria have also been shown to metabolize methoxylated benzoic acids. For instance, certain strains of Acetobacterium woodii and Eubacterium limosum can demethylate 3-methoxybenzoic acid to 3-hydroxybenzoic acid. nih.gov This suggests that the methoxy (B1213986) group of this compound could potentially be a target for anaerobic microbial metabolism.

Photoassisted Degradation Mechanisms in Aqueous Media

Photodegradation is another critical pathway for the transformation of aromatic compounds in the environment. Research on trifluoromethyl benzoic acid isomers has provided insights into their photoassisted degradation in aqueous solutions.

A study on the photoassisted degradation of trifluoromethyl benzoic acid isomers using Ga2O3 under UVC irradiation demonstrated that these compounds are susceptible to photochemical transformation. The degradation process was monitored by identifying the intermediates and measuring the extent of defluorination. researchgate.net

Atmospheric conditions have a significant impact on the efficiency of photodegradation. In the study of trifluoromethyl benzoic acid isomers, the defluorination efficiency was found to be greater under a nitrogen atmosphere compared to an air-equilibrated environment. researchgate.net This suggests that the presence of oxygen may inhibit certain degradation pathways or lead to the formation of less reactive intermediates. Specifically, the para-isomer, 4-(trifluoromethyl)benzoic acid, showed a high degree of degradation, with approximately 90% defluorination under these conditions. researchgate.net

The identification of degradation intermediates is crucial for elucidating the reaction mechanism. While specific intermediates for the photodegradation of this compound have not been detailed, the study on trifluoromethyl benzoic acid isomers utilized HPLC, UV–Vis spectroscopy, and TOF-MS techniques to identify intermediates, allowing for the proposal of a degradation mechanism based on theoretical calculations of electron density. researchgate.net For aromatic acids like benzoic acid, photodegradation can proceed through the formation of hydroxyl radicals, leading to various hydroxylated and ring-opened products.

Studies on the Fate and Transformation in Biological Systems

The fate and transformation of this compound in biological systems are of interest due to its potential presence in organisms. While direct metabolic studies on this specific compound are not extensively documented, its structural components suggest potential biotransformation pathways. The trifluoromethylbenzene moiety is found in various organic compounds, and 4-(Trifluoromethyl)benzoic acid has been identified in human blood, indicating that exposure to related compounds occurs. hmdb.ca The metabolism of such compounds in biological systems could involve enzymatic processes similar to those observed in bacteria, such as hydroxylation and demethylation.

常见问题

Q. What are the common synthetic routes for 4-Methoxy-3-(trifluoromethyl)benzoic acid?

- Methodological Answer : Synthesis typically involves functionalizing a benzoic acid precursor. For example:

- Electrophilic substitution : Introduce the trifluoromethyl group using reagents like trifluoromethyl iodide under copper(I)-catalyzed conditions.

- Nucleophilic aromatic substitution : Fluorinated intermediates (e.g., 3-Fluoro-4-methoxybenzoic acid derivatives) can undergo substitution reactions to install the trifluoromethyl group .

- Ester hydrolysis : Methyl or ethyl esters of the target compound (e.g., methyl 4-methoxy-3-(trifluoromethyl)benzoate) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : Use NMR to identify methoxy ( ppm) and aromatic protons. NMR detects the trifluoromethyl group ( to ppm). NMR confirms carboxylic acid ( ppm) and CF ( ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) or EI-MS validates molecular weight and fragmentation patterns (e.g., loss of COOH or CF groups) .

- HPLC : Reverse-phase HPLC with UV detection ( nm) assesses purity and quantifies impurities .

Q. What are the key reactivity features of the carboxylic acid and substituents?

- Methodological Answer :

- Carboxylic acid : Forms salts (e.g., sodium or potassium salts) for improved solubility. Can undergo esterification with alcohols or amidation with amines .

- Trifluoromethyl group : Electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to the methoxy group) .

- Methoxy group : Enhances electron density on the aromatic ring, facilitating reactions like nitration or halogenation at activated positions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity compared to other substituents?

- Methodological Answer :

- Computational studies : Density Functional Theory (DFT) calculations reveal the CF group’s strong electron-withdrawing effect, lowering the HOMO-LUMO gap and increasing acidity of the carboxylic acid (pKa reduction by ~1–2 units) .

- Comparative synthesis : Replace CF with CH or Cl to study substituent effects on reaction rates (e.g., slower electrophilic substitution with CF due to ring deactivation) .

Q. What strategies improve the compound’s stability under physiological conditions for drug delivery?

- Methodological Answer :

- Prodrug design : Convert the carboxylic acid to an ester or amide to enhance membrane permeability. Hydrolyze enzymatically in vivo (e.g., using esterases) .

- Degradation studies : Monitor stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via HPLC. Identify degradation products (e.g., decarboxylation or demethylation) .

Q. How can crystallographic data contradictions (e.g., disordered CF groups) be resolved?

- Methodological Answer :

- Refinement tools : Use SHELX for high-resolution refinement. Apply restraints for disordered CF groups and validate with residual density maps .

- Twinned crystals : Employ twin refinement protocols in programs like PLATON to correct for pseudo-merohedral twinning .

Q. What in silico methods predict biological targets for this compound?

- Methodological Answer :

- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets like enzymes (e.g., ERAP1) based on binding affinity and complementarity .

- Pharmacophore modeling : Align structural features (carboxylic acid, CF) with known inhibitors (e.g., Alzheimer’s drug intermediates) to hypothesize mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。